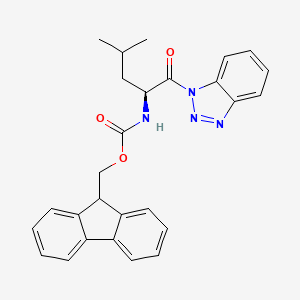

Fmoc-Leu-Bt

Description

Structure

3D Structure

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2S)-1-(benzotriazol-1-yl)-4-methyl-1-oxopentan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N4O3/c1-17(2)15-24(26(32)31-25-14-8-7-13-23(25)29-30-31)28-27(33)34-16-22-20-11-5-3-9-18(20)19-10-4-6-12-21(19)22/h3-14,17,22,24H,15-16H2,1-2H3,(H,28,33)/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWFTXRDNFPCOSI-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N1C2=CC=CC=C2N=N1)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N1C2=CC=CC=C2N=N1)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70647340 | |

| Record name | (9H-Fluoren-9-yl)methyl [(2S)-1-(1H-benzotriazol-1-yl)-4-methyl-1-oxopentan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072840-99-3 | |

| Record name | (9H-Fluoren-9-yl)methyl [(2S)-1-(1H-benzotriazol-1-yl)-4-methyl-1-oxopentan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-L-leucine and its Role in Peptide Synthesis

For researchers, scientists, and drug development professionals navigating the intricate world of peptide synthesis, a deep understanding of the tools of the trade is paramount. Among the most fundamental of these is Fmoc-L-leucine, a cornerstone building block in modern solid-phase peptide synthesis (SPPS). This guide provides a comprehensive technical overview of Fmoc-L-leucine, delving into its chemical properties, its critical role in SPPS, and the mechanistic underpinnings of its application. We will explore not just the "how" but the "why" behind experimental protocols, offering field-proven insights to empower your research and development endeavors.

The Strategic Importance of Fmoc-L-leucine in Peptide Synthesis

Fmoc-L-leucine, chemically known as N-(9-Fluorenylmethoxycarbonyl)-L-leucine, is a derivative of the essential amino acid L-leucine.[1][2] Its significance in peptide synthesis arises from the strategic attachment of the fluorenylmethyloxycarbonyl (Fmoc) protecting group to the alpha-amino group of leucine.[2][3] This reversible protection is the lynchpin of the widely adopted Fmoc-based solid-phase peptide synthesis (SPPS) strategy.[2][4]

The Fmoc group serves as a temporary shield, preventing the reactive amino group of leucine from participating in unwanted side reactions during the stepwise assembly of a peptide chain.[5] Its key advantage lies in its lability under mild basic conditions, typically using a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[6][7] This allows for the selective deprotection of the N-terminus, preparing it for the coupling of the next amino acid in the sequence, while acid-labile protecting groups on the amino acid side chains remain intact.[4][8] This "orthogonality" of protecting groups is a fundamental principle that enables the synthesis of complex peptides with high fidelity.[6][7]

Leucine itself is a hydrophobic amino acid with a bulky isobutyl side chain.[1] Its incorporation into peptide sequences can influence the peptide's structure, solubility, and interaction with biological targets.[2] Therefore, the efficient and clean incorporation of leucine residues is often critical for the desired function of the synthetic peptide.

Physicochemical Properties of Fmoc-L-leucine

A thorough understanding of the physical and chemical properties of Fmoc-L-leucine is essential for its effective use in the laboratory.

| Property | Value | Source(s) |

| CAS Number | 35661-60-0 | [1][9][10][11] |

| Molecular Formula | C₂₁H₂₃NO₄ | [3][9][10][12] |

| Molecular Weight | 353.41 g/mol | [13] |

| Appearance | White to off-white crystalline solid/powder | [1][3][12] |

| Melting Point | Approximately 148 - 163 °C | [12] |

| Solubility | Sparingly soluble in water. Soluble in organic solvents such as DMF, DMSO, ethanol, and acetone. | [1][3][14][15][16] |

| Purity | Typically ≥98% | [9][14] |

The Core of Peptide Synthesis: The Fmoc-SPPS Cycle

The incorporation of Fmoc-L-leucine into a growing peptide chain follows a well-defined cyclic process. Each cycle consists of two key steps: deprotection and coupling.

Fmoc Deprotection: Unmasking the Reactive Amine

The removal of the Fmoc group is a critical step that must be efficient and complete to ensure the homogeneity of the final peptide product. The mechanism proceeds via a base-catalyzed β-elimination.[17]

Here is a detailed protocol for the deprotection step:

Protocol: Fmoc Deprotection

-

Resin Swelling: The peptide-resin is thoroughly washed and swollen in a suitable solvent, typically DMF. This is crucial to ensure that all reactive sites are accessible to the reagents.

-

Deprotection: The resin is treated with a solution of 20-50% piperidine in DMF.[] The piperidine, a secondary amine, acts as a base to abstract the acidic proton on the fluorene ring of the Fmoc group.[8] This initiates a cascade of reactions resulting in the cleavage of the Fmoc group as dibenzofulvene and carbon dioxide.[8] The dibenzofulvene is subsequently scavenged by piperidine to form a stable adduct, preventing its reaction with the newly liberated amine.[8]

-

Washing: The resin is extensively washed with DMF to remove the cleaved Fmoc-piperidine adduct and excess piperidine. This washing step is critical to prevent interference with the subsequent coupling reaction.

The progress of the deprotection can be monitored in real-time by detecting the strong UV absorbance of the cleaved fluorene byproduct at around 301 nm.[][19]

Diagram: Fmoc Deprotection Workflow

Caption: Workflow for the coupling of Fmoc-L-leucine.

Challenges and Considerations in Using Fmoc-L-leucine

While Fmoc-L-leucine is a robust and widely used reagent, researchers should be aware of potential challenges, particularly when dealing with leucine-rich or hydrophobic sequences.

-

Aggregation: Peptides containing multiple hydrophobic residues like leucine can be prone to aggregation on the solid support. [20]This can hinder the accessibility of reagents to the reactive sites, leading to incomplete deprotection and coupling, and ultimately resulting in lower yields and purity. To mitigate this, strategies such as using specialized resins, chaotropic agents, or elevated temperatures during synthesis can be employed.

-

Steric Hindrance: The bulky isobutyl side chain of leucine can sometimes cause steric hindrance, slowing down the coupling reaction. The choice of a more potent activating reagent or longer coupling times may be necessary to ensure complete reaction.

-

Racemization: Although generally low with standard coupling reagents, there is a small risk of racemization at the C-terminal residue during activation. Careful selection of coupling reagents and the addition of racemization suppressants like ethyl cyanoglyoxylate-2-oxime (Oxyma) can minimize this side reaction.

Conclusion

Fmoc-L-leucine is an indispensable tool in the arsenal of the peptide chemist. Its strategic use of the base-labile Fmoc protecting group allows for the efficient and high-fidelity synthesis of a vast array of peptides for research, diagnostics, and therapeutic applications. [2][12]A thorough understanding of its chemical properties, the mechanics of its incorporation into a peptide chain, and the potential challenges associated with its use is crucial for success. By mastering the principles and protocols outlined in this guide, researchers can confidently leverage the power of Fmoc-L-leucine to advance their scientific discoveries.

References

- Fmoc-L-Leucine (Fmoc-Leu-OH) BP EP USP CAS 35661-60-0 - Fengchen. (URL: )

-

Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism – - Total Synthesis. (URL: [Link])

-

Fmoc-L-Leucine: A Cornerstone for Pharmaceutical Intermediates and Research. (URL: [Link])

-

Fmoc-L-leucine - Chem-Impex. (URL: [Link])

-

Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis - Luxembourg Bio Technologies. (URL: [Link])

-

Overview of Solid Phase Peptide Synthesis (SPPS). (URL: [Link])

-

Fmoc-Leu-OH; CAS 35661-60-0 - Aapptec Peptides. (URL: [Link])

-

Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC - NIH. (URL: [Link])

-

Solubility of Fmoc-l-Leucine in 12 Monosolvents: Solvent Effects Analysis, Molecular Simulation, Model Correlation, and Comparison with Structurally Similar Substances | Journal of Chemical & Engineering Data. (URL: [Link])

-

Fmoc-leucine | C21H23NO4 | CID 1549133 - PubChem - NIH. (URL: [Link])

-

Fmoc-L-Leu-L-Leu-OH | C27H34N2O5 | CID 15001118 - PubChem. (URL: [Link])

-

Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls | ACS Combinatorial Science. (URL: [Link])

-

Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC. (URL: [Link])

-

Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (URL: [Link])

-

Fmoc Solid-Phase Peptide Synthesis - PubMed. (URL: [Link])

-

Advances in Fmoc solid‐phase peptide synthesis - PMC - NIH. (URL: [Link])

Sources

- 1. Fmoc-L-Leucine (Fmoc-Leu-OH) BP EP USP CAS 35661-60-0 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 2. nbinno.com [nbinno.com]

- 3. CAS 35661-60-0: Fmoc-leucine | CymitQuimica [cymitquimica.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 6. total-synthesis.com [total-synthesis.com]

- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 8. peptide.com [peptide.com]

- 9. caymanchem.com [caymanchem.com]

- 10. peptide.com [peptide.com]

- 11. thomassci.com [thomassci.com]

- 12. chemimpex.com [chemimpex.com]

- 13. Fmoc-leucine | C21H23NO4 | CID 1549133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

Chemical properties and structure of Fmoc-Leu-OH.

<-3a _2f_thought> I have gathered a significant amount of information regarding the chemical properties, structure, synthesis, applications, and safety of Fmoc-Leu-OH. I have found data on its molecular formula, weight, melting point, solubility, and optical rotation. I also have details about its use in solid-phase peptide synthesis, the Fmoc deprotection mechanism, and its applications in drug development. Safety and handling information is also available.

I believe I have sufficient information to construct the in-depth technical guide as requested. The gathered data will allow me to create the required tables and diagrams, and the detailed protocols for experimental procedures can be formulated based on the information found. Therefore, I will now proceed to synthesize this information into the final response.

An In-depth Technical Guide to the Chemical Properties and Structure of Fmoc-Leu-OH

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-α-(9-Fluorenylmethoxycarbonyl)-L-leucine, commonly abbreviated as Fmoc-Leu-OH, is a cornerstone reagent in modern peptide chemistry. As a derivative of the essential amino acid L-leucine, its strategic implementation in solid-phase peptide synthesis (SPPS) has revolutionized the production of custom peptides for research, diagnostics, and therapeutic applications. This guide provides a comprehensive examination of the chemical properties, structural features, and practical applications of Fmoc-Leu-OH. It is intended to serve as a technical resource for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and actionable protocols.

Introduction: The Significance of Fmoc-Leu-OH in Peptide Synthesis

The synthesis of peptides with defined sequences is a fundamental tool in biochemistry, pharmacology, and materials science. The development of solid-phase peptide synthesis (SPPS) by Bruce Merrifield, for which he was awarded the Nobel Prize in Chemistry in 1984, marked a paradigm shift in the field. The Fmoc (9-fluorenylmethoxycarbonyl) protecting group strategy is a key component of modern SPPS, offering a milder and more versatile alternative to the traditional Boc (tert-butyloxycarbonyl) chemistry.[1]

Fmoc-Leu-OH is an N-terminally protected form of the amino acid leucine.[2] Leucine, a branched-chain amino acid, plays a critical role in protein structure and function, contributing to hydrophobic interactions that drive protein folding and stability.[3][4] The Fmoc group provides a temporary shield for the alpha-amino group of leucine, preventing unwanted reactions during the coupling of subsequent amino acids in the peptide chain.[5] Its base-lability allows for selective removal under mild conditions, preserving acid-sensitive protecting groups on amino acid side chains.[6] This orthogonality is a key advantage of the Fmoc-SPPS strategy.[5]

Chemical Structure and Physicochemical Properties

The unique chemical structure of Fmoc-Leu-OH dictates its reactivity and handling properties. Understanding these characteristics is paramount for its effective use in the laboratory.

Molecular Structure

Fmoc-Leu-OH consists of three key components: the fluorenylmethoxycarbonyl (Fmoc) protecting group, the L-leucine core, and a carboxylic acid functional group. The bulky, aromatic Fmoc group is attached to the nitrogen atom of the leucine's alpha-amino group via a carbamate linkage.

Figure 1. Molecular Structure of Fmoc-Leu-OH.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of Fmoc-Leu-OH, providing a quick reference for laboratory use.

| Property | Value | References |

| CAS Number | 35661-60-0 | [2][] |

| Molecular Formula | C₂₁H₂₃NO₄ | [8] |

| Molecular Weight | 353.41 g/mol | [8] |

| Appearance | White to off-white solid/powder | [2][9] |

| Melting Point | 148 - 163 °C | [9][10] |

| Solubility | Slightly soluble in water; readily soluble in organic solvents such as methanol, ethanol, and dimethylformamide (DMF). | [2] |

| Optical Rotation | [α]D²⁰ = -25 ± 2° (c=1 in DMF) | [9][11] |

| Density | ~1.207 g/cm³ | [] |

The Central Role of Fmoc-Leu-OH in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Leu-OH is a fundamental building block in the Fmoc-based solid-phase peptide synthesis (SPPS) workflow. This iterative process allows for the controlled, stepwise assembly of a peptide chain on an insoluble resin support.

The Fmoc-SPPS Workflow: A Conceptual Overview

The following diagram illustrates the cyclical nature of Fmoc-SPPS, highlighting the key stages where Fmoc-Leu-OH (or other Fmoc-protected amino acids) are utilized.

Caption: A simplified workflow of the Fmoc-SPPS cycle.

The Mechanism of Fmoc Deprotection: A Critical Step

The selective removal of the Fmoc group is the cornerstone of this synthetic strategy. This process is typically achieved using a mild base, most commonly a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF). The mechanism proceeds via a β-elimination reaction.[12]

The deprotection is a two-step process:

-

A base, such as piperidine, abstracts the acidic proton from the C9 position of the fluorenyl ring.[12]

-

This is followed by a β-elimination, which releases the free amine of the resin-bound amino acid, carbon dioxide, and dibenzofulvene (DBF).[12] The secondary amine used for deprotection also acts as a scavenger for the liberated DBF.[12]

Caption: The base-catalyzed deprotection of the Fmoc group.

Experimental Protocol: Coupling of Fmoc-Leu-OH in Manual SPPS

This protocol outlines a standard procedure for the manual coupling of Fmoc-Leu-OH to a resin-bound peptide with a free N-terminal amine.

Materials:

-

Resin-bound peptide with a free N-terminal amine

-

Fmoc-Leu-OH

-

Coupling reagent (e.g., HBTU, HATU)

-

Base (e.g., N,N-Diisopropylethylamine - DIEA)

-

Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine, peptide synthesis grade

-

Syringe or reaction vessel for SPPS

-

Shaker or rocker

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a 20% (v/v) solution of piperidine in DMF to the resin.

-

Agitate the mixture for 5-10 minutes.

-

Drain the piperidine solution.

-

Repeat the piperidine treatment for another 10-15 minutes.

-

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct. A Kaiser test can be performed to confirm the presence of a free primary amine.

-

Amino Acid Activation and Coupling:

-

In a separate vial, dissolve Fmoc-Leu-OH (3-5 equivalents relative to the resin loading) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.

-

Add the base (e.g., DIEA, 6-10 equivalents) to the activation mixture and vortex briefly.

-

Immediately add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

-

Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and byproducts.

-

Cycle Repetition: The resin is now ready for the deprotection of the newly added Fmoc-Leu-OH and the coupling of the next amino acid in the sequence.

Applications in Drug Discovery and Development

The incorporation of leucine residues into peptide sequences can significantly influence their biological activity, stability, and pharmacokinetic properties. Fmoc-Leu-OH is therefore a critical reagent in the synthesis of peptide-based therapeutics.

Enhancing Proteolytic Stability and Bioavailability

Peptides composed of naturally occurring L-amino acids are often susceptible to rapid degradation by proteases in the body. The strategic incorporation of D-amino acids, such as D-leucine (synthesized using Fmoc-D-Leu-OH), can render peptides resistant to enzymatic cleavage, thereby extending their plasma half-life and improving their bioavailability.[13]

Modulating Biological Activity

The hydrophobic side chain of leucine plays a crucial role in the interaction of peptides with their biological targets.[3] By systematically replacing other amino acids with leucine, or by incorporating leucine at specific positions, researchers can modulate the binding affinity and specificity of a peptide for its receptor. This is a common strategy in the development of potent and selective peptide drugs.[5]

Development of Antimicrobial and Anticancer Peptides

Fmoc-Leu-OH is instrumental in the synthesis of antimicrobial and anticancer peptides.[13] The amphipathic nature of many of these peptides, characterized by distinct hydrophobic and hydrophilic faces, is critical for their mechanism of action, which often involves the disruption of microbial or cancer cell membranes. Leucine, with its hydrophobic side chain, is a key contributor to the formation of these amphipathic structures.

Safety, Handling, and Storage

Proper handling and storage of Fmoc-Leu-OH are essential to ensure its stability and the safety of laboratory personnel.

Safety Precautions

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling Fmoc-Leu-OH.[14][15]

-

Inhalation: Avoid inhaling the dust. Use in a well-ventilated area or with appropriate exhaust ventilation.[14]

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[14]

-

Fire Safety: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media in case of a fire.[15]

Storage and Stability

-

Storage Conditions: Store Fmoc-Leu-OH in a cool, dry, and well-ventilated place.[14] Recommended storage temperature is typically between 2-8 °C.[]

-

Container: Keep the container tightly closed to prevent moisture absorption.[14]

-

Stability: The compound is stable under normal storage conditions.[2]

Conclusion

Fmoc-Leu-OH is more than just a protected amino acid; it is an enabling reagent that has significantly contributed to the advancement of peptide science. Its unique combination of a base-labile protecting group and the structurally important leucine side chain makes it an indispensable tool for the synthesis of a vast array of peptides. From fundamental research into protein structure and function to the development of novel peptide-based therapeutics, the impact of Fmoc-Leu-OH is undeniable. A thorough understanding of its chemical properties, reactivity, and proper handling is crucial for any scientist working in the field of peptide chemistry.

References

-

Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]

-

Peptide Synthesis. (n.d.). Optimizing Peptide Synthesis: The Role of Fmoc-Leu-Leu-OH. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC. Retrieved from [Link]

-

YouTube. (2022, January 7). Deprotecting Fmoc Group Mechanism | Organic Chemistry. Retrieved from [Link]

-

Fengchen Group. (n.d.). Fmoc-L-Leucine (Fmoc-Leu-OH) BP EP USP CAS 35661-60-0. Retrieved from [Link]

-

Dilunbio. (2025, August 12). Fmoc Solid-Phase Peptide Synthesis and Common Fmoc-Protected Amino Acids. Retrieved from [Link]

-

CEM Corporation. (2020, November). Safety Data Sheet: Fmoc-L-Leu-OH. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) Mechanism of Fmoc deprotection and trapping of dibenzofulvene. (b).... Retrieved from [Link]

-

CEM Corporation. (2014, July). Amino Acid, Fmoc-Leu-OH. Retrieved from [Link]

-

PubChem. (n.d.). Fmoc-L-Leu-L-Leu-OH. Retrieved from [Link]

-

PubMed. (n.d.). The role of leucine residues in the structure and function of a leucine zipper peptide inhibitor of paramyxovirus (NDV) fusion. Retrieved from [Link]

-

Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (n.d.). impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Retrieved from [Link]

-

PubChem. (n.d.). Fmoc-leucine. Retrieved from [Link]

-

Chemsrc. (2025, August 21). Fmoc-Leu-OH | CAS#:35661-60-0. Retrieved from [Link]

-

Matrix Innovation. (n.d.). Fmoc-L-Leu-OH. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Fmoc-Leu-OH; CAS 35661-60-0. Retrieved from [Link]

-

Britannica. (n.d.). Leucine. Retrieved from [Link]

-

Wikipedia. (n.d.). Leucine. Retrieved from [Link]

-

Activotec. (n.d.). Fmoc-Leu-OH - CAS# 35661-60-0. Retrieved from [Link]

-

Advent Chembio. (n.d.). Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis. Retrieved from [Link]

-

PubMed Central. (n.d.). Research progress in the role and mechanism of Leucine in regulating animal growth and development. Retrieved from [Link]

-

SpectraBase. (n.d.). Fmoc-N-Me-Leu-OH. Retrieved from [Link]

-

UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

Sources

- 1. Fmoc Solid-Phase Peptide Synthesis and Common Fmoc-Protected Amino - Dilun Biotechnology [peptidescientific.com]

- 2. Fmoc-L-Leucine (Fmoc-Leu-OH) BP EP USP CAS 35661-60-0 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 3. The role of leucine residues in the structure and function of a leucine zipper peptide inhibitor of paramyxovirus (NDV) fusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Leucine - Wikipedia [en.wikipedia.org]

- 5. nbinno.com [nbinno.com]

- 6. total-synthesis.com [total-synthesis.com]

- 8. N-(9-芴甲氧羰基)-L-亮氨酸 ≥97.0% | Sigma-Aldrich [sigmaaldrich.com]

- 9. chemimpex.com [chemimpex.com]

- 10. chemimpex.com [chemimpex.com]

- 11. Fmoc-L-Leu-OH | Matrix Innovation [matrix-innovation.com]

- 12. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]

- 15. chemicalbook.com [chemicalbook.com]

The Lynchpin of Peptide Synthesis: An In-depth Technical Guide to the Mechanism of Fmoc-Leu-OH in Solid-Phase Peptide Synthesis

For researchers, scientists, and drug development professionals engaged in the intricate art of peptide synthesis, a profound understanding of the foundational chemistry is not merely academic—it is the bedrock of innovation and success. Among the repertoire of protected amino acids, Fmoc-L-Leucine (Fmoc-Leu-OH) serves as a quintessential building block. This guide provides a comprehensive exploration of the mechanism of action of Fmoc-Leu-OH within the framework of Solid-Phase Peptide Synthesis (SPPS), elucidating the causality behind standard protocols and offering insights honed from extensive field experience.

Introduction: The Elegance of the Fmoc Strategy in SPPS

Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique developed by Bruce Merrifield, simplifies peptide synthesis by anchoring the C-terminal amino acid to an insoluble resin support.[1] This approach allows for the use of excess reagents to drive reactions to completion, with purification at each step reduced to simple filtration and washing.[1][2] The Fmoc (9-fluorenylmethoxycarbonyl) strategy is a cornerstone of modern SPPS, favored for its mild deprotection conditions which are orthogonal to the acid-labile side-chain protecting groups and the final cleavage of the peptide from the resin.[][4][5]

Fmoc-Leu-OH, a derivative of the hydrophobic amino acid leucine, is a frequently incorporated residue in synthetic peptides.[6][7] Its isobutyl side chain, while generally unreactive, can present steric considerations that influence coupling efficiency. Understanding the precise chemical transformations of Fmoc-Leu-OH at each stage of the SPPS cycle is paramount for optimizing peptide purity and yield.

The SPPS Cycle with Fmoc-Leu-OH: A Mechanistic Dissection

The addition of a single Fmoc-Leu-OH residue to a growing peptide chain anchored to a solid support involves a meticulously orchestrated sequence of deprotection, activation, and coupling steps. Each of these stages is a critical control point for the success of the synthesis.

Step 1: Nα-Deprotection - The Gateway to Elongation

Before the introduction of Fmoc-Leu-OH, the Nα-amino group of the resin-bound peptide must be deprotected. In the Fmoc strategy, this is achieved by treatment with a secondary amine base, most commonly a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[4][8]

The mechanism of Fmoc deprotection is a base-catalyzed β-elimination reaction.[] The process unfolds as follows:

-

Proton Abstraction: A piperidine molecule abstracts the acidic proton from the C9 position of the fluorenyl ring system of the Fmoc group.[8][9]

-

β-Elimination: This proton abstraction leads to the formation of a dibenzofulvene (DBF) intermediate and the release of carbon dioxide and the free amine of the peptide.[4][9]

-

Scavenging of Dibenzofulvene: The highly reactive DBF electrophile is immediately trapped by the excess piperidine to form a stable adduct.[4][8][9] This scavenging step is crucial to prevent the DBF from irreversibly reacting with the newly liberated Nα-amino group of the peptide chain.

The choice of piperidine is deliberate; its secondary amine nature makes it an effective scavenger, and its volatility allows for easy removal during washing steps. While other bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can effect faster deprotection, they are non-nucleophilic and require the addition of a scavenger like piperidine.[1][9] Furthermore, DBU can catalyze side reactions such as aspartimide formation when Aspartic acid is present in the sequence.[9]

Caption: Mechanism of Fmoc deprotection by piperidine.

Step 2: Carboxyl Group Activation - Preparing Fmoc-Leu-OH for Coupling

For the peptide bond to form, the carboxylic acid of Fmoc-Leu-OH must be converted into a more reactive electrophilic species.[5][10][11] Direct condensation with the free amine of the resin-bound peptide is not feasible under standard SPPS conditions.[5] Carbodiimides are a widely used class of activating agents in SPPS.[12][13]

A common and highly efficient activation method involves the use of N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive such as ethyl (hydroxyimino)cyanoacetate (Oxyma).[12][14][15]

The activation mechanism proceeds as follows:

-

Formation of the O-Acylisourea Intermediate: The carboxylic acid of Fmoc-Leu-OH attacks the central carbon of DIC, forming a highly reactive O-acylisourea intermediate.[12][16][17]

-

Reaction with the Additive: This unstable intermediate is prone to side reactions, including racemization and rearrangement to an unreactive N-acylurea.[12][13] To mitigate this, an additive like Oxyma is introduced. Oxyma rapidly reacts with the O-acylisourea to form a less reactive but still highly efficient active ester, the Oxyma ester of Fmoc-Leu-OH.[14][17] This active ester is more stable than the O-acylisourea, minimizing the risk of side reactions.[17][18]

The combination of DIC and Oxyma has been shown to be superior to older additive systems like 1-hydroxybenzotriazole (HOBt) due to its enhanced reactivity and lower risk of explosion.[17]

Caption: Activation of Fmoc-Leu-OH with DIC and Oxyma.

Step 3: Peptide Bond Formation - The Coupling Reaction

Once the activated Fmoc-Leu-O-Oxyma ester is formed, it is introduced to the resin-bound peptide with its newly deprotected Nα-amino group. The nucleophilic amine of the peptide chain attacks the electrophilic carbonyl carbon of the active ester, leading to the formation of a new peptide bond.[19] This reaction regenerates the Oxyma additive and releases diisopropylurea (DIU), the byproduct of DIC.[12]

The bulky isobutyl side chain of leucine can sometimes lead to steric hindrance, potentially slowing down the coupling reaction. Therefore, ensuring a sufficient excess of the activated Fmoc-Leu-OH and allowing for adequate reaction time is crucial for achieving a complete coupling. In cases of particularly difficult couplings, a second coupling step (double coupling) may be employed.[20]

Caption: Peptide bond formation via the active ester.

Monitoring and Quality Control: Ensuring a Fidelity of Synthesis

A fundamental principle of SPPS is the need to drive each reaction to completion. Incomplete coupling or deprotection steps lead to the formation of deletion sequences, which can be difficult to separate from the target peptide.[21] Therefore, monitoring the progress of these reactions is essential.

The Kaiser Test: A Qualitative Assessment of Free Amines

The Kaiser test, or ninhydrin test, is a highly sensitive colorimetric assay used to detect the presence of primary amines on the resin.[22][23][24] After the coupling step, a small sample of the resin is treated with ninhydrin. If the coupling reaction is complete, there will be no free primary amines, and the test will be negative (colorless to yellowish beads).[25] A positive result (intense blue beads and solution) indicates incomplete coupling, necessitating a recoupling step.[24][25]

It is important to note that the Kaiser test is not reliable for N-terminal proline residues, which are secondary amines and produce a less distinct reddish-brown color.[22] In such cases, alternative tests like the chloranil test are employed.[22]

| Kaiser Test Result | Interpretation | Recommended Action |

| Colorless/Yellow Beads | Complete Coupling | Proceed to the next deprotection step. |

| Intense Blue Beads | Incomplete Coupling | Perform a second coupling (recoupling). |

| Light Blue Beads | Near-complete Coupling | Extend coupling time or perform a capping step. |

Capping: Terminating Unreacted Chains

If a coupling reaction remains incomplete after a second attempt, it is often advisable to permanently block the unreacted N-terminal amines. This process, known as capping, is typically performed using acetic anhydride. Capping prevents the formation of deletion peptides, resulting in a final crude product that is easier to purify.[20]

Potential Side Reactions Involving Leucine

While the isobutyl side chain of leucine is generally considered non-reactive under standard SPPS conditions, certain side reactions, although rare, can occur. It is also important to be aware of general side reactions that can happen during the synthesis of any peptide.

-

Diketopiperazine Formation: This is a significant side reaction that can occur at the dipeptide stage, particularly when proline is the C-terminal residue. The deprotected N-terminal amine of the second amino acid can intramolecularly attack the ester linkage to the resin, cleaving the dipeptide from the support as a cyclic diketopiperazine.[25] While not specific to leucine, it is a crucial consideration in the early stages of synthesis.

-

Racemization: The chiral integrity of the α-carbon is paramount for the biological activity of the final peptide. While the use of additives like Oxyma significantly suppresses racemization, it can still occur, especially with prolonged activation times or the use of certain coupling reagents.[26][27] Leucine is not considered a high-risk amino acid for racemization compared to residues like histidine or cysteine.

Experimental Protocols

Protocol for a Standard Fmoc-Leu-OH Coupling Cycle

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 3 minutes.

-

Drain the solution.

-

Repeat the treatment with 20% piperidine in DMF for 10 minutes.

-

Wash the resin thoroughly with DMF (5 times) and isopropanol (3 times).

-

-

Fmoc-Leu-OH Activation and Coupling:

-

In a separate vessel, dissolve Fmoc-Leu-OH (3-5 equivalents), Oxyma (3-5 equivalents) in DMF.

-

Add DIC (3-5 equivalents) to the solution and allow for pre-activation for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature.

-

-

Washing: Wash the resin with DMF (3 times) and isopropanol (3 times) to remove excess reagents and byproducts.

-

Monitoring (Optional but Recommended): Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, repeat the coupling step.

Conclusion

The successful incorporation of Fmoc-Leu-OH in Solid-Phase Peptide Synthesis is a testament to the robustness and elegance of the Fmoc strategy. A thorough understanding of the underlying mechanisms of deprotection, activation, and coupling, as well as the rationale for the choice of reagents and monitoring techniques, empowers the peptide chemist to troubleshoot effectively and optimize synthesis outcomes. By adhering to validated protocols and maintaining a keen awareness of potential side reactions, researchers can confidently and efficiently synthesize high-quality peptides for a myriad of applications in science and medicine.

References

-

AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

-

Fiveable. (n.d.). Kaiser Test Definition - Organic Chemistry Key Term. Retrieved from [Link]

-

Góngora-Benítez, M., et al. (2014). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 19(8), 11956-11973. Retrieved from [Link]

-

AAPPTec Peptides. (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). Retrieved from [Link]

-

Machado, E. S., et al. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20(1), 53-69. Retrieved from [Link]

-

AAPPTec. (2021). Carbodiimides and Additives. Retrieved from [Link]

-

Taylor & Francis Online. (2024). Unveiling the quaternary carbodiimide symphony: harmonizing green chemistry in peptide synthesis. Retrieved from [Link]

-

PubMed. (1996). Side reactions in solid-phase peptide synthesis and their applications. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanism of peptide bond formation through carbodiimide. Retrieved from [Link]

-

Wikipedia. (n.d.). Carbodiimide. Retrieved from [Link]

-

ACS Omega. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. Retrieved from [Link]

-

ACS Publications. (2017). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Retrieved from [Link]

-

Wiley Online Library. (2019). Real-Time Monitoring of Solid-Phase Peptide Synthesis Using a Variable Bed Flow Reactor. Retrieved from [Link]

-

Gyros Protein Technologies. (n.d.). Solid-phase Peptide Synthesis (SPPS) in Research & Development. Retrieved from [Link]

-

ResearchGate. (n.d.). Fmoc-Arg-OH transformation by DIC/Oxyma treatment. Retrieved from [Link]

-

Luxembourg Bio Technologies. (n.d.). Peptide/Amide bond Synthesis – OxymaPure®. Retrieved from [Link]

-

SlideShare. (n.d.). Spps and side reactions in peptide synthesis. Retrieved from [Link]

-

Fengchen. (n.d.). Fmoc-L-Leucine (Fmoc-Leu-OH) BP EP USP CAS 35661-60-0. Retrieved from [Link]

-

ResearchGate. (2018). (PDF) Side reactions in peptide synthesis: An overview. Retrieved from [Link]

-

PubMed Central. (2023). Uncovering the Most Kinetically Influential Reaction Pathway Driving the Generation of HCN from Oxyma/DIC Adduct: A Theoretical Study. Retrieved from [Link]

-

Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. Retrieved from [Link]

- Google Patents. (2016). US20160176918A1 - Coupling method for peptide synthesis at elevated temperatures.

-

AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). Fmoc-L-Leu-L-Leu-OH. Retrieved from [Link]

Sources

- 1. peptide.com [peptide.com]

- 2. bachem.com [bachem.com]

- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 6. Fmoc-L-Leucine (Fmoc-Leu-OH) BP EP USP CAS 35661-60-0 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 7. Fmoc-Leu-OH | 35661-60-0 [chemicalbook.com]

- 8. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. peptide.com [peptide.com]

- 10. researchgate.net [researchgate.net]

- 11. bachem.com [bachem.com]

- 12. peptide.com [peptide.com]

- 13. tandfonline.com [tandfonline.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Uncovering the Most Kinetically Influential Reaction Pathway Driving the Generation of HCN from Oxyma/DIC Adduct: A Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Carbodiimide - Wikipedia [en.wikipedia.org]

- 17. US20160176918A1 - Coupling method for peptide synthesis at elevated temperatures - Google Patents [patents.google.com]

- 18. oxymapure.com [oxymapure.com]

- 19. luxembourg-bio.com [luxembourg-bio.com]

- 20. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. peptide.com [peptide.com]

- 23. fiveable.me [fiveable.me]

- 24. peptide.com [peptide.com]

- 25. chempep.com [chempep.com]

- 26. Spps and side reactions in peptide synthesis | PPTX [slideshare.net]

- 27. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

The Cornerstone of Modern Peptide Synthesis: A Technical Guide to the Fmoc Protecting Group

Abstract

In the landscape of chemical peptide synthesis, the strategic selection of protecting groups is a critical determinant of success. Among the methodologies developed, Solid-Phase Peptide Synthesis (SPPS) utilizing the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group has emerged as the predominant strategy.[1][2] This guide provides a comprehensive technical examination of the Fmoc group's central role in peptide chemistry. We will explore the mechanistic underpinnings of the Fmoc/tBu orthogonal strategy, delve into the causality behind key experimental choices, present detailed protocols for the core SPPS cycle, and discuss common challenges and optimization strategies. This document is intended for researchers, scientists, and drug development professionals seeking to deepen their expertise in peptide synthesis and leverage the full potential of Fmoc chemistry.

Introduction: The Rise of a Dominant Strategy

The chemical synthesis of peptides, polymers of amino acids linked by amide bonds, is a foundational technology in biomedical research and pharmaceutical development.[3][4] It enables the creation of custom peptides for a vast range of applications, including the development of novel therapeutics, epitope mapping for antibody production, and the study of protein structure and function.[3][5]

The advent of Solid-Phase Peptide Synthesis (SPPS) by R.B. Merrifield revolutionized the field by anchoring the growing peptide chain to an insoluble resin support, thereby simplifying the purification process to simple filtration and washing steps.[6][7] Within the realm of SPPS, two primary strategies have historically competed: the Boc/Bzl strategy and the Fmoc/tBu strategy.[8] While both are effective, the Fmoc/tBu approach has become the method of choice for the majority of applications due to its milder reaction conditions and superior orthogonality.[2][9]

The Fmoc protecting group, introduced by Carpino and Han in 1970, is the cornerstone of this strategy.[2] Its base-lability allows for a truly orthogonal protection scheme where the temporary Nα-amino group protection (Fmoc) can be removed under conditions that leave the permanent acid-labile side-chain protecting groups (typically tert-butyl based) intact.[1][10] This fundamental principle minimizes side reactions and allows for the synthesis of complex, modified, and sensitive peptides that were challenging to produce using the harsher, acid-based deprotection steps of the Boc strategy.[2][5]

The Chemistry of the Fmoc Group: A Mechanistic Perspective

The success of the Fmoc group lies in its unique chemical properties. It is a urethane-based protecting group that is stable to acidic conditions but readily cleaved by a mild base, typically a secondary amine like piperidine.[6][11]

The Mechanism of Fmoc Deprotection

The removal of the Fmoc group proceeds via a base-catalyzed β-elimination mechanism (E1cb).[12][13]

-

Proton Abstraction: A base, most commonly piperidine, abstracts the acidic proton on the C9 position of the fluorenyl ring system.[14][15]

-

β-Elimination: This deprotonation leads to the formation of a dibenzofulvene (DBF) intermediate and the release of carbon dioxide and the free N-terminal amine of the peptide.[15][16]

-

DBF Scavenging: The highly reactive DBF electrophile is trapped by the excess secondary amine (piperidine) to form a stable adduct, preventing its reaction with the newly liberated peptide amine.[13][14]

This mechanism is highly efficient and typically goes to completion within minutes at room temperature.[17]

DOT Script for Fmoc Deprotection Mechanism

Caption: The three-step mechanism of Fmoc deprotection by piperidine.

The Fmoc-SPPS Cycle: A Step-by-Step Workflow

Fmoc-based SPPS is a cyclical process that involves the sequential addition of amino acids to the growing peptide chain anchored to a solid support.[18] Each cycle consists of four main steps: deprotection, washing, coupling, and capping (optional).

DOT Script for Fmoc-SPPS Cycle

Caption: The cyclical workflow of Fmoc-based solid-phase peptide synthesis.

Detailed Experimental Protocols

-

Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 15-30 minutes.

-

Initial Deprotection: Treat the resin with a solution of 20% piperidine in DMF (v/v) for 2 minutes at room temperature with gentle agitation.[17]

-

Drain: Drain the deprotection solution.

-

Second Deprotection: Add a fresh portion of 20% piperidine in DMF and agitate for 5-10 minutes.[17]

-

Washing: Drain the solution and wash the resin extensively with DMF (5-7 times) to ensure complete removal of the DBF-piperidine adduct and excess piperidine.[17]

Self-Validating System: The completion of the deprotection can be monitored qualitatively using the Kaiser test (ninhydrin test) or quantitatively by UV-Vis spectrophotometry of the collected filtrate, measuring the absorbance of the DBF-piperidine adduct at approximately 301 nm.[19][20]

-

Activation Mixture Preparation: In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and an aminium-based coupling reagent such as HBTU (0.95 equivalents relative to the amino acid) in DMF.[6] Add N,N-Diisopropylethylamine (DIPEA) (2 equivalents relative to the amino acid) to the mixture and allow it to pre-activate for 1-2 minutes.[6]

-

Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin.

-

Reaction Time: Agitate the mixture at room temperature for 30-60 minutes. For difficult couplings, the reaction time can be extended.[3]

-

Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) to remove excess reagents and by-products.

Self-Validating System: A negative Kaiser test indicates the absence of free primary amines and thus, the completion of the coupling reaction.

Core Components of Fmoc-SPPS: A Deeper Dive

The success of Fmoc-SPPS relies on the judicious selection of several key components.

Solid Supports (Resins)

The choice of resin is critical as it dictates the C-terminal functionality of the final peptide (acid or amide) and influences the cleavage conditions.[3]

| Resin Type | C-Terminal Functionality | Linker Type | Cleavage Condition | Key Advantages |

| Wang Resin | Carboxylic Acid | Benzyl alcohol | High concentration TFA | Standard, cost-effective for C-terminal acids. |

| 2-Chlorotrityl Chloride (2-CTC) Resin | Carboxylic Acid | Highly acid-labile trityl | Dilute TFA (1-2%) | Allows for synthesis of fully protected peptide fragments.[8] |

| Rink Amide Resin | Amide | Fmoc-Rink Amide | High concentration TFA | Standard for the synthesis of C-terminal peptide amides.[3] |

| Sieber Amide Resin | Amide | Sieber | Dilute TFA (1-2%) | Enables the synthesis of protected peptide amides. |

Coupling Reagents

The formation of the amide bond requires the activation of the carboxylic acid of the incoming Fmoc-amino acid. Modern coupling reagents are highly efficient and minimize the risk of racemization.[21]

| Reagent Class | Examples | Mechanism | Key Characteristics |

| Aminium/Uronium Salts | HATU, HBTU, HCTU | Formation of an active ester | High reactivity, fast coupling times, low racemization.[21] HATU and HCTU are generally more efficient than HBTU.[21] |

| Phosphonium Salts | PyBOP, PyAOP | Formation of an active ester | Highly efficient, low propensity for racemization.[21] |

| Carbodiimides | DIC/HOBt, DIC/OxymaPure | Formation of an O-acylisourea intermediate | Cost-effective, but generally slower coupling times.[21] The use of additives (HOBt, OxymaPure) is crucial to suppress side reactions and racemization. |

Side-Chain Protecting Groups: The Principle of Orthogonality

The cornerstone of the Fmoc strategy is its orthogonality with acid-labile side-chain protecting groups.[1][10] This allows for the selective removal of the Nα-Fmoc group at each cycle without affecting the side-chain protection, which remains intact until the final cleavage step.[1]

| Amino Acid | Side-Chain Functionality | Common Protecting Group |

| Asp, Glu | Carboxylic Acid | OtBu (tert-butyl ester) |

| Lys, Orn | Amine | Boc (tert-butoxycarbonyl) |

| Ser, Thr, Tyr | Hydroxyl | tBu (tert-butyl ether) |

| Cys | Thiol | Trt (trityl), Acm (acetamidomethyl) |

| His | Imidazole | Trt (trityl), Boc |

| Arg | Guanidinium | Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) |

| Asn, Gln | Amide | Trt (trityl) |

| Trp | Indole | Boc (tert-butoxycarbonyl) |

Challenges and Troubleshooting in Fmoc-SPPS

Despite its robustness, Fmoc-SPPS is not without its challenges. Understanding and mitigating potential side reactions is crucial for synthesizing high-purity peptides.

Common Side Reactions

-

Aspartimide Formation: Peptides containing aspartic acid are prone to the formation of a cyclic imide, particularly at Asp-Gly or Asp-Ser sequences.[22] This can occur during both piperidine-mediated deprotection and final acid cleavage.[23] The use of protecting groups that sterically hinder cyclization or the addition of HOBt to the deprotection solution can mitigate this side reaction.[22][24]

-

Diketopiperazine Formation: At the dipeptide stage, intramolecular cyclization can occur, leading to the cleavage of the dipeptide from the resin. This is particularly problematic with Proline in the first or second position.[22] Using sterically hindered resins like 2-CTC can suppress this side reaction.[22]

-

Racemization: The loss of stereochemical integrity at the α-carbon can occur during the activation and coupling steps, especially for amino acids like Cysteine and Histidine.[21] The choice of a suitable coupling reagent and base is critical to minimize racemization.[25]

-

Aggregation: Hydrophobic peptide sequences can aggregate on the resin, leading to incomplete deprotection and coupling reactions.[22] This can be addressed by using specialized resins, chaotropic salts, or modifying the peptide backbone with pseudoprolines.[22]

Monitoring the Synthesis

Real-time monitoring of the synthesis is essential for troubleshooting and optimization.

-

UV-Vis Monitoring of Fmoc Deprotection: The strong UV absorbance of the DBF-piperidine adduct allows for real-time, quantitative monitoring of the deprotection step.[19][20] This data can be used to identify difficult couplings and adjust reaction times accordingly.[26][27]

-

Qualitative Tests: The Kaiser (ninhydrin) test is a simple and effective colorimetric assay to detect the presence of free primary amines after deprotection and their absence after a complete coupling reaction.

Conclusion: The Enduring Importance of the Fmoc Group

The 9-fluorenylmethoxycarbonyl protecting group has fundamentally shaped the field of peptide synthesis. Its unique chemical properties, particularly its base-lability, have enabled the development of a robust, versatile, and highly efficient orthogonal strategy for SPPS.[2][] The mild conditions of Fmoc chemistry are compatible with a wide range of sensitive amino acids and post-translational modifications, making it an indispensable tool for the synthesis of complex peptides for both research and therapeutic applications.[5] As the demand for synthetic peptides continues to grow, a deep understanding of the principles and practice of Fmoc-based SPPS will remain a critical asset for scientists and researchers in the field.

References

-

Machado, D., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. Retrieved from [Link]

-

(n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Retrieved from [Link]

-

LifeTein®. (n.d.). Basic Peptides synthesis introduction. Retrieved from [Link]

-

AAPPTEC. (n.d.). Peptide Synthesis - FAQ. Retrieved from [Link]

-

(2022, January 7). Deprotecting Fmoc Group Mechanism | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

-

Coin, I., et al. (2013). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 19(8), 441-464. Retrieved from [Link]

-

(n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

-

Wade, J. D., & Hossain, M. A. (2019). The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. Australian Journal of Chemistry, 72(12), 939-951. Retrieved from [Link]

-

(n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]

-

Wade, J. D., & Hossain, M. A. (2019). The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. ResearchGate. Retrieved from [Link]

-

(n.d.). 4.3.6.5.2 UV Monitoring The chromophore of Fmoc amino acids, dibenzofulvene and the fulvene-piperidine adduct has allowed the mo. Retrieved from [Link]

-

AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Fmoc-OSu: Mechanisms and Applications in Peptide Drug Development. Retrieved from [Link]

-

Subirós-Funosas, R., et al. (2013). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 18(9), 10471-10483. Retrieved from [Link]

-

Zinieris, N., et al. (2016). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 60(3), 133-139. Retrieved from [Link]

-

La-Venia, A., et al. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering, 9(42), 14209-14217. Retrieved from [Link]

-

Packman, L. C. (1998). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. Tetrahedron Letters, 39(41), 7545-7548. Retrieved from [Link]

-

Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]

-

Nowick Laboratory. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]

-

Wågberg, F., et al. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. ACS Combinatorial Science, 22(11), 585-594. Retrieved from [Link]

-

Mohapatra, H., et al. (2020). Deep learning predicts near-accurate UV-vis Fmoc deprotection traces for fast-flow peptide synthesis. ResearchGate. Retrieved from [Link]

-

Simon, M. D., et al. (2014). Supporting Information for Real-Time Monitoring of Solid-Phase Peptide Synthesis Using a Variable Bed Flow Reactor. The Royal Society of Chemistry. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 4. researchgate.net [researchgate.net]

- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. luxembourg-bio.com [luxembourg-bio.com]

- 7. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]

- 8. peptide.com [peptide.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. peptide.com [peptide.com]

- 11. lifetein.com [lifetein.com]

- 12. connectsci.au [connectsci.au]

- 13. pubs.acs.org [pubs.acs.org]

- 14. peptide.com [peptide.com]

- 15. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]

- 17. peptide.com [peptide.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Thieme E-Books & E-Journals [thieme-connect.de]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. peptide.com [peptide.com]

- 23. chempep.com [chempep.com]

- 24. ptacts.uspto.gov [ptacts.uspto.gov]

- 25. bachem.com [bachem.com]

- 26. researchgate.net [researchgate.net]

- 27. rsc.org [rsc.org]

An In-Depth Technical Guide to the Solubility and Stability of Fmoc-L-leucine in Different Solvents

Abstract

(9-fluorenylmethoxycarbonyl)-L-leucine (Fmoc-L-leucine) is a cornerstone building block in solid-phase peptide synthesis (SPPS), a technique fundamental to drug discovery and development. The efficiency of peptide coupling reactions, and ultimately the purity and yield of the final peptide, are critically dependent on the solubility and stability of Fmoc-amino acids in the solvents used. This in-depth technical guide provides a comprehensive overview of the solubility and stability of Fmoc-L-leucine in a range of common organic solvents. We will explore the underlying chemical principles governing its behavior, present available solubility data, and discuss the critical factors influencing its stability. Furthermore, this guide furnishes detailed, field-proven experimental protocols for both the determination of solubility and the assessment of stability, empowering researchers to optimize their peptide synthesis workflows and ensure the integrity of their starting materials.

Introduction: The Critical Role of Solvent Selection in Peptide Synthesis

The success of solid-phase peptide synthesis hinges on the precise and efficient formation of amide bonds between amino acid residues. This process is carried out in a heterogeneous environment where the growing peptide chain is anchored to a solid support, and the soluble Fmoc-protected amino acids are delivered in a solvent. The solvent, therefore, plays a multifaceted role:

-

Reagent Solubilization: The solvent must effectively dissolve the Fmoc-amino acid, coupling reagents, and any additives to ensure they are readily available for reaction.

-

Resin Swelling: Adequate swelling of the solid support is crucial for allowing access of the reagents to the reactive sites on the growing peptide chain.

-

Reaction Medium: The solvent's properties, such as polarity and aproticity, can influence the kinetics and efficiency of the coupling and deprotection steps.

Fmoc-L-leucine, with its hydrophobic isobutyl side chain, presents its own set of challenges and considerations regarding solubility and stability. An incomplete understanding of these properties can lead to significant issues in peptide synthesis, including:

-

Incomplete Coupling Reactions: Poor solubility of Fmoc-L-leucine can result in lower effective concentrations, leading to incomplete reactions and the formation of deletion sequences (peptides missing one or more amino acids).

-

Aggregation: Both the Fmoc-amino acid in solution and the growing peptide chain on the resin can be prone to aggregation, particularly with hydrophobic residues like leucine. This can hinder reagent access and reduce yields.

-

Formation of Impurities: Degradation of Fmoc-L-leucine in solution can introduce impurities that may be incorporated into the peptide sequence, complicating purification and potentially altering the biological activity of the final product.

This guide aims to provide researchers, scientists, and drug development professionals with the necessary knowledge and tools to navigate these challenges effectively.

Chemical Structure of Fmoc-L-leucine

To understand its solubility and stability, it is essential to first consider the chemical structure of Fmoc-L-leucine.

Caption: Chemical structure of Fmoc-L-leucine.

The molecule can be conceptually divided into three key components:

-

The L-leucine residue: Featuring a chiral alpha-carbon, a carboxylic acid group, an amino group, and a hydrophobic isobutyl side chain.

-

The Fmoc (9-fluorenylmethoxycarbonyl) protecting group: A large, aromatic, and base-labile group attached to the amino group of leucine. This group significantly influences the molecule's overall properties.

-

The Carbamate Linkage: Connecting the Fmoc group to the leucine residue.

The interplay of the hydrophobic side chain of leucine and the large, aromatic Fmoc group dictates the solubility of Fmoc-L-leucine in various solvents.

Solubility of Fmoc-L-leucine in Different Solvents

The solubility of Fmoc-L-leucine is a critical parameter for its effective use in SPPS. Insufficient solubility can lead to precipitation during the coupling reaction, resulting in lower yields and product impurities.

Qualitative Solubility Overview

Fmoc-L-leucine is generally considered to be soluble in polar aprotic solvents commonly used in peptide synthesis. However, its solubility can vary significantly depending on the specific solvent and the presence of other reagents.

Table 1: Qualitative Solubility of Fmoc-L-leucine in Common Solvents

| Solvent | Abbreviation | General Solubility | Notes |

| N,N-Dimethylformamide | DMF | Good to Excellent | The most common solvent for SPPS. However, DMF can degrade over time to form dimethylamine, which can cause premature Fmoc deprotection[1][2]. |

| N-Methyl-2-pyrrolidone | NMP | Good to Excellent | Often has a higher solvating power than DMF, especially for hydrophobic sequences. Some reports suggest Fmoc-amino acids may have greater decomposition in NMP over extended periods compared to DMF[1]. |

| Dimethyl sulfoxide | DMSO | Good | A strong solvent that can be used to dissolve sparingly soluble Fmoc-amino acids. Often used in solvent mixtures to enhance solubility. |

| Ethanol | EtOH | Good | A protic solvent where Fmoc-L-leucine shows good solubility. |

| Dichloromethane | DCM | Limited | A less polar solvent where Fmoc-L-leucine has limited solubility. It is more commonly used in Boc-SPPS[2]. |

| Aqueous Buffers | - | Sparingly Soluble | Fmoc-L-leucine has very low solubility in aqueous solutions. |

Quantitative Solubility Data

Quantitative solubility data is essential for preparing stock solutions and ensuring that the concentration of Fmoc-L-leucine remains below its saturation point during the coupling reaction.

Product information from suppliers often states that the solubility of Fmoc-L-leucine in organic solvents such as ethanol, DMSO, and dimethylformamide is approximately 30 mg/mL[3][4]. In a 1:1 solution of ethanol:PBS (pH 7.2), its solubility is significantly lower, at approximately 0.5 mg/mL[3][4].

A detailed study on the solubility of Fmoc-L-leucine in twelve different monosolvents at temperatures ranging from 283.15 K to 323.15 K has been reported, providing a valuable resource for quantitative data. While the full dataset is extensive, the general trend observed is an increase in solubility with rising temperature. This study highlights the importance of temperature as a parameter to consider when preparing solutions of Fmoc-L-leucine.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the "gold standard" for determining the equilibrium solubility of a compound. This protocol provides a reliable and reproducible method for determining the solubility of Fmoc-L-leucine in a given solvent.

Caption: Experimental workflow for the shake-flask solubility determination method.

Materials:

-

Fmoc-L-leucine (high purity)

-

Solvent of interest (e.g., DMF, NMP, DMSO)

-

Sealed vials (e.g., screw-cap glass vials with PTFE-lined septa)

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge (optional)

-

Calibrated micropipettes

-

Volumetric flasks

-

HPLC system with a UV detector

-

Validated HPLC method for the quantification of Fmoc-L-leucine

Procedure:

-

Preparation: Add an excess amount of solid Fmoc-L-leucine to a sealed vial containing a known volume of the solvent of interest. The presence of undissolved solid is essential to ensure that the solution is saturated.

-

Equilibration: Place the vial on an orbital shaker or use a magnetic stirrer and agitate the mixture at a constant, controlled temperature for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the excess solid to settle. Alternatively, centrifuge the vial to facilitate the separation of the solid and liquid phases.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a calibrated micropipette. It is crucial to avoid disturbing the solid at the bottom of the vial.

-

Dilution: Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analysis: Analyze the concentration of Fmoc-L-leucine in the diluted sample using a validated HPLC method. The UV absorbance of the Fmoc group provides a convenient method for detection.

-

Calculation: Calculate the solubility of Fmoc-L-leucine in the solvent at the specified temperature based on the measured concentration and the dilution factor.

Stability of Fmoc-L-leucine in Different Solvents

The stability of Fmoc-L-leucine in solution is as critical as its solubility. Degradation of the Fmoc-amino acid can lead to the formation of impurities that can be incorporated into the growing peptide chain, leading to a lower purity of the final product.

Factors Affecting Stability

Several factors can influence the stability of Fmoc-L-leucine in solution:

-

Solvent Quality: The purity of the solvent is paramount. For instance, DMF can degrade over time to form dimethylamine and formic acid. Dimethylamine is a base that can cause premature deprotection of the Fmoc group[1].

-

Presence of Nucleophiles: The Fmoc group is labile to bases, particularly secondary amines like piperidine, which is used for its intentional removal during SPPS. However, other nucleophiles present as impurities can also lead to its cleavage.

-

Temperature: Higher temperatures can accelerate degradation reactions. While gentle warming can be used to aid dissolution, prolonged exposure to elevated temperatures should be avoided.

-

Light Exposure: Although not as significant as other factors, prolonged exposure to UV light can potentially lead to degradation of the fluorenyl moiety.

-

Storage Time: The stability of Fmoc-L-leucine in solution decreases over time. It is generally recommended to use freshly prepared solutions for coupling reactions.

Degradation Pathway of the Fmoc Group

The primary degradation pathway for the Fmoc group in the presence of a base is a β-elimination reaction.

Caption: The β-elimination degradation pathway of the Fmoc group.

This reaction proceeds as follows:

-

A base abstracts the acidic proton at the C9 position of the fluorene ring.

-

This generates an unstable carbanion intermediate.

-

The carbanion undergoes β-elimination, leading to the cleavage of the carbamate bond and the formation of dibenzofulvene (DBF) and the free amino acid.

-

In the context of SPPS deprotection, the highly reactive DBF is trapped by an excess of the amine base (e.g., piperidine) to form a stable adduct, which is then washed away.

While this is the intended deprotection mechanism, premature degradation via this pathway can occur if basic impurities are present in the solvent.

Experimental Protocol for Stability Assessment

A stability-indicating HPLC method is the most effective way to assess the stability of Fmoc-L-leucine in solution over time. This involves monitoring the decrease in the concentration of the parent compound and the appearance of any degradation products.

Materials:

-

Fmoc-L-leucine (high purity)

-

Solvents of interest (e.g., DMF, NMP, DMSO)

-

Sealed vials (e.g., amber glass vials to protect from light)

-

Temperature-controlled incubator or water bath

-

HPLC system with a UV detector (preferably a photodiode array detector to assess peak purity)

-

Validated stability-indicating HPLC method

Procedure:

-

Solution Preparation: Prepare solutions of Fmoc-L-leucine in the solvents of interest at a known concentration.

-

Storage Conditions: Aliquot the solutions into sealed vials and store them under controlled conditions (e.g., room temperature, 4°C, elevated temperature for accelerated stability studies).

-

Time Points: At predetermined time points (e.g., 0, 24, 48, 72 hours, and weekly for longer-term studies), withdraw a sample from each vial.

-

HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. The method should be capable of separating Fmoc-L-leucine from its potential degradation products.

-

Data Analysis:

-

Quantify the peak area of Fmoc-L-leucine at each time point.

-

Monitor for the appearance of new peaks, which may correspond to degradation products.

-

Calculate the percentage of Fmoc-L-leucine remaining at each time point relative to the initial concentration.

-

If possible, identify the degradation products by techniques such as LC-MS.

-

Practical Recommendations and Best Practices

Based on the available data and established principles, the following best practices are recommended for handling Fmoc-L-leucine to ensure optimal results in peptide synthesis:

-

Use High-Purity Solvents: Always use high-quality, amine-free DMF or other appropriate solvents for preparing Fmoc-L-leucine solutions.

-

Prepare Fresh Solutions: It is highly recommended to prepare solutions of Fmoc-L-leucine fresh before each coupling reaction. If stock solutions are prepared, they should be stored at low temperatures (e.g., 4°C) and for a limited time.

-

Avoid Excessive Heating: While gentle warming can aid dissolution, avoid prolonged exposure to high temperatures to minimize thermal degradation.

-

Purge with Inert Gas: When preparing solutions in solvents like DMF and DMSO, purging with an inert gas such as argon or nitrogen can help to displace oxygen and minimize oxidative degradation[3][4].

-

Empirical Determination: While this guide provides general information, the actual solubility and stability of Fmoc-L-leucine can be influenced by the specific experimental conditions. It is advisable to empirically determine these parameters for critical applications.

Conclusion

The solubility and stability of Fmoc-L-leucine are critical parameters that significantly impact the efficiency and success of solid-phase peptide synthesis. A thorough understanding of its behavior in different solvents allows for the rational design of experimental protocols that minimize side reactions and maximize the yield and purity of the target peptide. By adhering to the best practices outlined in this guide and utilizing the provided experimental protocols, researchers can ensure the integrity of their starting materials and achieve more reliable and reproducible results in their peptide synthesis endeavors.

References

- FMOC-L-Leucine - Product Information. Cayman Chemical. [URL: https://www.caymanchem.com/product/10004888/fmoc-l-leucine]

- Solvents for Solid Phase Peptide Synthesis. AAPPTec. [URL: https://www.aapptec.com/solvents-for-solid-phase-peptide-synthesis-spps-sp-2100.html]

- How to synthesize hydrophobic peptides - Choosing the Right Solvent. Biotage. [URL: https://www.biotage.com/blog/how-to-synthesize-hydrophobic-peptides-choosing-the-right-solvent]

- A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis. BenchChem. [URL: https://www.benchchem.com/blog/a-comprehensive-technical-guide-to-fmoc-protected-amino-acids-in-peptide-synthesis/]

- Best practices for long-term storage of L-Leucine solutions. BenchChem. [URL: https://www.benchchem.com/blog/best-practices-for-long-term-storage-of-l-leucine-solutions]

- Fmoc-L-Leucine - PRODUCT INFORMATION. Cayman Chemical. [URL: https://cdn.caymanchem.com/cdn/insert/10004888.pdf]

- Studies on the Effect of Lewis Acids on Fmoc Deprotection in Solution and Solid-Phase. University of Toronto. [URL: https://tspace.library.utoronto.ca/bitstream/1807/108343/1/Nain_Ransher_S_202106_MSc_thesis.pdf]

- Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlehtml/2021/gc/d1gc00194a]

- Fmoc cleavage in different solvents after 15 min at 120 °C. ResearchGate. [URL: https://www.researchgate.

- Materials and methods. The Royal Society of Chemistry. [URL: https://www.rsc.

- Analysis of Fmoc removal reaction kinetics through RP-HPLC. ResearchGate. [URL: https://www.researchgate.

- Deprotection kinetics for Fmoc-l-Leucine-OH and Fmoc-l-Arginine(Pbf)-OH... ResearchGate. [URL: https://www.researchgate.net/figure/Deprotection-kinetics-for-Fmoc-l-Leucine-OH-and-Fmoc-l-Arginine-Pbf-OH-as-model_fig3_309315535]

- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5133887/]

- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [URL: https://www.chromatographyonline.com/view/development-stability-indicating-analytical-procedures-hplc-overview-and-best-practices]

- BMRB entry bmse000042 - L-Leucine. Biological Magnetic Resonance Bank. [URL: https://bmrb.io/metabolomics/mol_summary/bmse000042]

- Fmoc-L-leucine. Chem-Impex. [URL: https://www.chemimpex.com/products/01019]

- Fmoc-Leu-OH(35661-60-0) 1H NMR spectrum. ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/35661-60-0_1hnmr.htm]

- Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8539958/]